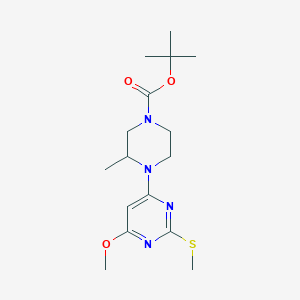

tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-11-10-19(15(21)23-16(2,3)4)7-8-20(11)12-9-13(22-5)18-14(17-12)24-6/h9,11H,7-8,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKABBCMGUUGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CC(=NC(=N2)SC)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential pharmacological applications. With a molecular formula of C17H28N4O3S and a molecular weight of approximately 354.47 g/mol, this compound features a complex structure that includes a tert-butyl group, a piperazine ring, and a pyrimidine derivative, which contribute to its unique biological properties.

Chemical Structure and Properties

The structural complexity of this compound is highlighted by the presence of various functional groups:

- Tert-butyl group : Enhances lipophilicity.

- Piperazine ring : Known for diverse biological activities.

- Pyrimidine derivative : Imparts specific reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of pyrimidine are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : The presence of the methylthio group may enhance the compound's interaction with microbial targets, potentially leading to effective antimicrobial agents .

- Kinase Inhibition : The compound has been identified as a potential inhibitor of Focal Adhesion Kinase (FAK), which plays a critical role in cancer cell migration and survival .

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : 6-methoxy-2-(methylthio)pyrimidine-4-carboxylic acid, tert-butyl piperazine-1-carboxylate, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), and catalysts such as 4-dimethylaminopyridine (DMAP).

The reaction conditions are optimized for yield and purity, often utilizing organic solvents like dichloromethane or tetrahydrofuran .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C16H26N4O3S

- Molecular Weight : 354.47 g/mol

- CAS Number : 1353947-35-9

Structural Representation

The structure of the compound features a tert-butyl group attached to a piperazine ring, which is further substituted with a pyrimidine moiety. This structural complexity contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent . Research indicates that derivatives of piperazine, including this compound, exhibit activity against various viral targets. For instance, studies have shown that modifications in the piperazine structure can enhance antiviral efficacy against HIV and other viruses .

Inhibition of Kinase Activity

Recent patents highlight the compound's role in modulating cell growth and differentiation through the inhibition of serine-threonine kinases. This mechanism is crucial for developing treatments for conditions such as cancer and autoimmune diseases . The ability to inhibit specific kinase pathways makes it a candidate for further exploration in therapeutic applications.

Neuropharmacology

The piperazine derivatives have been studied for their effects on neurotransmitter systems, potentially leading to developments in treatments for neurological disorders. The structural features of the compound suggest it may influence acetylcholinesterase activity, which is significant in Alzheimer's disease research .

Case Study 1: Antiviral Activity

A study published in MDPI explored various piperazine derivatives' antiviral properties, including the compound of interest. The results indicated that specific modifications could enhance the inhibitory concentration against viral replication, suggesting a pathway for developing new antiviral drugs .

Case Study 2: Kinase Inhibition

In research focusing on kinase inhibitors, the compound demonstrated significant activity against BMP signaling pathways, which are implicated in various diseases including fibrosis and cancer. The study provided concentration-response curves that illustrated its effectiveness as a competitive inhibitor under varying ATP concentrations .

Table 1: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Table 1: Structural and Molecular Comparisons

Key Observations :

- In contrast, pre-9g () has a 3-fluorophenoxy group at position 5, introducing steric bulk and electron-withdrawing effects, which may reduce solubility but improve receptor binding .

- Piperazine vs. Piperidine : Replacing piperazine with piperidine () removes one nitrogen atom, reducing basicity and hydrogen-bonding capacity, which could lower target affinity .

- Methyl Position on Piperazine: The 3-methyl substitution in the target compound vs.

Reactivity Differences :

- Methylthio Group : The SCH₃ group in the target compound can undergo oxidation to sulfone or nucleophilic substitution, while bromo substituents (e.g., in ’s 6-bromopyridinyl analog) enable Suzuki-Miyaura cross-coupling .

- Fluorophenoxy Groups: Compounds like pre-9g () may exhibit enhanced metabolic stability due to the fluorine atom’s electronegativity, though synthesis requires careful handling of fluorinated intermediates .

Key Findings :

- The target compound’s structural analogs in demonstrate selective 5-HT₂C agonism, suggesting that the pyrimidine-piperazine scaffold is critical for receptor interaction. The 3-methyl group on piperazine may enhance selectivity over 5-HT₂B/2A subtypes .

- Bromopyridine derivatives () are primarily intermediates, highlighting the target compound’s advantage in direct therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate?

Methodological Answer: Two primary approaches are recommended based on analogous piperazine-carboxylate syntheses:

- Nucleophilic Substitution: React tert-butyl 3-methylpiperazine-1-carboxylate with 4-chloro-6-methoxy-2-(methylthio)pyrimidine in a polar aprotic solvent (e.g., 1,4-dioxane) at 110°C for 12–24 hours, using potassium carbonate as a base. This method typically achieves yields of 60–80% after silica gel chromatography .

- Acid-Catalyzed Deprotection/Functionalization: For intermediates, use HCl in ethyl acetate or THF to remove protecting groups while preserving the pyrimidine-thioether moiety, followed by coupling reactions .

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

Methodological Answer:

- H NMR: Key peaks include the tert-butyl singlet at δ ~1.45 ppm, methoxy group at δ ~3.90 ppm (s, 3H), methylthio at δ ~2.50 ppm (s, 3H), and piperazine protons as multiplet signals between δ 3.00–4.20 ppm. Pyrimidine protons appear as deshielded singlets (δ ~8.20–8.50 ppm) .

- C NMR: Confirm the presence of carbonyl (C=O, δ ~155 ppm), pyrimidine carbons (δ ~160–170 ppm), and tert-butyl carbons (δ ~28 ppm and ~80 ppm) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Silica Gel Chromatography: Use gradients of hexane/ethyl acetate (8:1 to 4:1) to separate the product from unreacted starting materials .

- Acid-Base Extraction: For intermediates, exploit the solubility differences of protonated/deprotonated piperazine in aqueous HCl and organic solvents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection: Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to analyze single-crystal diffraction data. High-resolution (<1.0 Å) datasets are ideal for resolving methylthio and methoxy substituents .

- Hydrogen Bonding Analysis: Tools like WinGX/ORTEP visualize intramolecular interactions (e.g., O–H⋯N or N–H⋯O bonds), critical for understanding conformational stability .

Q. What strategies address contradictions in bioactivity data across studies?

Methodological Answer:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the pyrimidine-thioether moiety’s role in hydrophobic interactions .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational dynamics of the piperazine ring in aqueous vs. membrane environments .

Data Contradiction Analysis

Q. How to reconcile discrepancies in synthetic yields reported for similar compounds?

Methodological Answer:

Q. Why do crystallographic studies report varying dihedral angles for the piperazine ring?

Methodological Answer:

- Temperature Effects: Crystallization at lower temperatures (e.g., 100 K vs. 298 K) can "freeze" flexible conformations, altering observed angles .

- Packing Forces: Supramolecular interactions (e.g., π-stacking) in the crystal lattice may induce torsional strain .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.